Sdz 62-434

Beschreibung

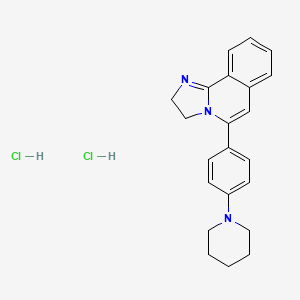

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

115621-95-9 |

|---|---|

Molekularformel |

C22H25Cl2N3 |

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

5-(4-piperidin-1-ylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline;dihydrochloride |

InChI |

InChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H |

InChI-Schlüssel |

BKOQATFPPHQOQH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

115621-95-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SDZ-62-434; SDZ 62 434; SDZ62434 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: SDZ 62-434 Platelet-Activating Factor Antagonist Activity

[1]

Executive Summary

SDZ 62-434 is a synthetic imidazoisoquinoline derivative originally developed as a potent, competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Unlike first-generation lipid-mimetic antagonists (e.g., CV-3988), SDZ 62-434 utilizes a heterocyclic scaffold to achieve receptor blockade without the metabolic instability associated with phospholipid analogues.

Beyond its primary role in inhibiting PAF-induced thrombosis and inflammation, SDZ 62-434 exhibits a unique secondary pharmacological profile: it possesses significant antitumor activity via the inhibition of DNA synthesis and modulation of the PI3K/Akt/NF-

Molecular Architecture & Binding Kinetics

Chemical Structure & Class

SDZ 62-434 belongs to the imidazoisoquinoline class of PAF antagonists.[1][2][3]

-

Chemical Name: 5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline

-

Molecular Formula:

(often supplied as dihydrochloride salt). -

Structural Distinction: Unlike lipid-like antagonists that mimic the glycerol backbone of PAF, SDZ 62-434 relies on a rigid heterocyclic core. This rigidity restricts conformational freedom, allowing for high-affinity binding to the PAF receptor (PAFR) transmembrane domains.

Mechanism of Action (Dual-Modality)

SDZ 62-434 operates through two distinct mechanisms, making it a "dirty" but highly valuable probe in oncology and immunology:

-

Primary Mechanism (PAFR Blockade): It competes reversibly with PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) for the G-protein coupled receptor (GPCR) on platelets, neutrophils, and endothelial cells. This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) and subsequent calcium mobilization. -

Secondary Mechanism (Signal Transduction Interference): Independent of the PAF receptor, SDZ 62-434 inhibits DNA synthesis in the S-phase of the cell cycle. It has been shown to block signal transduction downstream of growth factors (PDGF, Bombesin) and inhibit the PI3K/Akt and NF-

B pathways in macrophages.

Signaling Pathway Visualization

The following diagram illustrates the point of intervention for SDZ 62-434 within the inflammatory signaling cascade.

Figure 1: Dual mechanism of SDZ 62-434 blocking PAFR-mediated calcium mobilization and interfering with intracellular growth signaling.

Pharmacological Profile[1][2][4][5][6][7][8][9]

In Vitro Potency Data

SDZ 62-434 demonstrates potency that varies significantly by assay type. Unlike "pure" antagonists (e.g., WEB 2086), its cytotoxicity profile must be accounted for in long-duration assays.

| Parameter | Value / Range | Context |

| Target | PAF Receptor (PAFR) | Primary competitive antagonism |

| MTT Assay (24h).[1][3] HT29 cells are sensitive; MCF-7 resistant [1].[1][3] | ||

| Human Platelet Aggregation (Estimated based on structural analog SDZ 64-412 data) [2]. | ||

| Selectivity | Moderate | Blocks PAF, but also inhibits Bombesin/PDGF-induced DNA synthesis.[4] |

| Solubility | Lipophilic | Requires DMSO or Ethanol for stock; binds albumin in plasma. |

In Vivo Efficacy[10]

-

Antitumor: SDZ 62-434 inhibits tumor growth in xenograft models, particularly in colon adenocarcinoma. This is attributed to its ability to interrupt early-activated intracellular signaling cascades (PI3K/Akt) [3].[5]

-

Anti-Inflammatory: In LPS-stimulated macrophages, SDZ 62-434 suppresses TNF-

, NO, and PGE2 production, validating its utility in septic shock models [3].

Experimental Protocols

Protocol A: PAF-Induced Platelet Aggregation Inhibition

Objective: Determine the

Reagents:

-

Vehicle: DMSO (Final concentration < 0.25%).

-

Agonist: C16-PAF (Stock 1 mM in ethanol, dilute to working conc with BSA-saline).

-

Buffer: Tyrode’s Buffer (pH 7.4).

Workflow Visualization:

Figure 2: Step-by-step workflow for the turbidimetric aggregation assay.

Step-by-Step Procedure:

-

Blood Collection: Collect venous blood into 3.2% trisodium citrate (9:1 ratio). Critical: Avoid heparin as it can modulate PAF binding.

-

PRP Preparation: Centrifuge at 150 x g for 15 minutes at room temperature. Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer.

-

Normalization: Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. Use PPP to set the 100% transmission baseline on the aggregometer.

-

Incubation: Aliquot 450

of PRP into cuvettes. Add 5 -

Challenge: Add PAF (final concentration typically 50-100 nM, determined by a prior

curve). -

Analysis: Record light transmission for 5 minutes. Calculate % Inhibition =

.

Protocol B: Cytotoxicity / Proliferation Assay (MTT)

Objective: Assess the non-PAFR mediated antiproliferative effects.

-

Seeding: Plate tumor cells (e.g., HT29) at

cells/well in 96-well plates. -

Dosing: Add SDZ 62-434 (0.1 - 100

) for 24 to 72 hours. -

Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO. Read absorbance at 570 nm.

-

Control: To prove PAFR independence, co-incubate with a specific PAF antagonist (e.g., WEB 2086). If WEB 2086 does not reverse SDZ 62-434 toxicity, the mechanism is off-target [1].

Comparative Analysis

| Feature | SDZ 62-434 | CV-3988 | WEB 2086 |

| Chemical Class | Imidazoisoquinoline | Phospholipid Analog | Thienotriazolodiazepine |

| Origin | Synthetic (Sandoz/Novartis) | Synthetic (Takeda) | Synthetic (Boehringer) |

| Metabolic Stability | High (Oral bioavailability) | Low (Metabolized like lipids) | High |

| PAFR Specificity | Moderate (Off-target DNA effects) | High | Very High |

| Primary Use | Antitumor / Shock Research | Early Proof-of-Concept | Clinical Asthma/Allergy |

Expert Insight: Researchers choosing SDZ 62-434 should be aware of its "poly-pharmacology." If the goal is strictly to block platelet aggregation with zero confounding variables, WEB 2086 is a cleaner tool. However, if the research aims to investigate the intersection of inflammation and cancer progression , SDZ 62-434 is the superior candidate due to its dual inhibition of PAFR and PI3K/Akt pathways.

References

-

Brunton, V. G., et al. (1993). In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434.[1][2][3] British Journal of Cancer, 67(5), 989–995.

-

Houlihan, W. J., et al. (1991). Antitumor activity of SDZ 62-434 and related PAF antagonists.[4][1][2][3] Journal of Lipid Mediators, 3(1), 91-99.

-

Lee, J. Y., Rhee, M. H., & Cho, J. Y. (2008).[5] Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells.[5] Naunyn-Schmiedeberg's Archives of Pharmacology, 377(2), 111–124.[5]

- Handley, D. A. (1990). Preclinical and clinical pharmacology of platelet-activating factor receptor antagonists. Medicinal Research Reviews, 10(3), 351-370.

Sources

- 1. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some antagonists of platelet activating factor are cytotoxic for human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SDZ 62-434: Structural Biology, Pharmacodynamics, and Preclinical Methodologies

Executive Summary

SDZ 62-434 (CAS 115621-95-9) is a synthetic imidazoisoquinoline derivative that has garnered significant interest in preclinical pharmacology due to its pleiotropic effects as both an antitumor and anti-inflammatory agent[1]. Originally identified as a Platelet-Activating Factor (PAF) antagonist, subsequent rigorous pharmacological profiling revealed that its primary mechanisms of action—specifically the inhibition of DNA synthesis in cancer cells and the suppression of the PI3K/Akt/NF-κB signaling axis in macrophages—are entirely independent of PAF receptor blockade[2][3]. This whitepaper provides an in-depth technical analysis of SDZ 62-434, detailing its structural properties, mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy.

Chemical Identity and Structural Biology

SDZ 62-434 is characterized by an imidazo[2,1-a]isoquinoline core, which serves as the primary pharmacophore for its biological activity. Structure-Activity Relationship (SAR) studies have demonstrated that the integrity of the B ring within the isoquinoline structure is strictly essential; derivatives lacking this ring exhibit a complete loss of antitumor activity[4]. Furthermore, substitutions on the A ring generally diminish the compound's potency, whereas the 5-(4'-(piperidin-1-ylmethyl)phenyl) moiety is critical for optimizing its pharmacokinetic profile and target binding affinity[4].

Table 1: Physicochemical and Structural Properties of SDZ 62-434

| Property | Value / Description |

| IUPAC Name | 5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

| CAS Registry Number | 115621-95-9 (dihydrochloride); 115621-81-3 (free base) |

| Molecular Formula | C23H25N3 |

| Molecular Weight | 343.47 g/mol (free base) |

| Topological Polar Surface Area | 18.8 Ų |

| ChEMBL ID | CHEMBL312225 |

(Data synthesized from PubChem CID 9801987[5])

Mechanistic Pharmacology: A Dual-Action Paradigm

The pharmacological utility of SDZ 62-434 is defined by its dual capacity to halt tumor proliferation and quench severe inflammatory responses.

Anti-Inflammatory Axis (Targeted Kinase Inhibition): In activated monocytes and macrophages (e.g., RAW 264.7 cells), SDZ 62-434 strongly inhibits lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS)[2]. Biochemically, this is achieved by interrupting the early-activated intracellular signaling cascades composed of phosphoinositide 3-kinase (PI3K)/Akt and the subsequent nuclear translocation of NF-κB. Crucially, SDZ 62-434 exhibits high target selectivity; it does not inhibit Janus kinase-2 (JAK-2) or Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, or JNK[2].

Antitumor Axis (Signal Transduction & DNA Synthesis): In neoplastic cells, SDZ 62-434 acts as a potent inhibitor of signal transduction. Precursor incorporation studies indicate that the compound selectively halts DNA synthesis without directly affecting RNA synthesis. For example, it successfully inhibits both bombesin- and platelet-derived growth factor (PDGF)-induced DNA synthesis in quiescent Swiss 3T3 cells, underscoring its role in blocking mitogenic signaling[3].

Caption: SDZ 62-434 mechanism: Targeted inhibition of the PI3K/Akt/NF-κB inflammatory signaling axis.

Cytotoxicity and Preclinical Efficacy

SDZ 62-434 demonstrates broad-spectrum, direct, and macrophage-induced cytotoxicity against various human solid and hematological malignancies[1][3][6].

Table 2: Preclinical Cytotoxicity and Pharmacological Profile

| Parameter | Observation / Value |

| Primary Targets | PI3K, Akt, NF-κB, DNA synthesis |

| Non-Targets (Selectivity) | JAK-2, ERK, p38, JNK, PAF receptors |

| In Vitro IC50 Range | 5 µM – 111 µM (24h exposure) |

| Most Sensitive Cell Line | HT29 (Colon adenocarcinoma) |

| Most Resistant Cell Line | MCF-7 (Breast carcinoma) |

| In Vivo Efficacy Model | Meth A fibrosarcoma (Reduces tumor volume) |

Notably, SDZ 62-434 maintains efficacy in doxorubicin- and cisplatin-resistant variants of the A2780 ovarian carcinoma line, showing only a marginal 2-3 fold cross-resistance, making it a viable candidate for refractory tumors[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks.

Protocol 1: Assessing Cytotoxicity and PAF-Receptor Independence

Objective: Determine the IC50 of SDZ 62-434 and validate that its antiproliferative mechanism is independent of its historical classification as a PAF receptor antagonist. Causality & Rationale: By co-administering WEB 2086 (a highly specific and potent PAF antagonist), researchers can isolate the PAF-independent cytotoxic mechanisms of SDZ 62-434[3]. If cytotoxicity is driven by PAF blockade, WEB 2086 should replicate the effect; if not, SDZ 62-434 operates via distinct intracellular pathways. Step-by-Step Methodology:

-

Cell Seeding: Seed HT29 (sensitive) and MCF-7 (resistant) cells in 96-well plates at

cells/well in standard culture media. -

Compound Treatment: Treat cells with a dose-response gradient of SDZ 62-434 (1 µM to 150 µM).

-

Control Integration: In parallel wells, treat cells with WEB 2086 (10 µM) alone, and a combination of WEB 2086 + SDZ 62-434.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Metabolic Assay: Add MTT reagent (5 mg/mL) and incubate for 4 hours. This step assesses mitochondrial succinate dehydrogenase activity as a direct proxy for cell viability.

-

Quantification: Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm. Validation Check: The assay is validated when WEB 2086 fails to modulate the cytotoxicity of SDZ 62-434, confirming the antiproliferative effect is PAF-receptor independent[3].

Protocol 2: Western Blot Analysis of Pathway Selectivity

Objective: Confirm SDZ 62-434's selective inhibition of the PI3K/Akt/NF-κB axis over MAPK pathways. Causality & Rationale: Probing for both targeted (Akt) and non-targeted (ERK/p38) kinases ensures the drug acts via specific signal transduction modulation rather than inducing global kinase suppression or non-specific membrane lysis[2][3]. Step-by-Step Methodology:

-

Culture & Pre-treatment: Culture RAW 264.7 macrophages. Pre-treat with SDZ 62-434 (10-50 µM) for 1 hour.

-

Stimulation: Stimulate cells with LPS (1 µg/mL) for 15-30 minutes to induce acute kinase phosphorylation.

-

Lysis: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical for preserving transient phosphorylation states).

-

Electrophoresis: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and nuclear NF-κB p65.

-

Detection: Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL). Validation Check: A successful assay will show dose-dependent attenuation of p-Akt and nuclear NF-κB, with unaltered levels of p-ERK and total Akt[2].

Caption: Workflow for assessing SDZ 62-434 cytotoxicity and target engagement.

Translational Outlook

SDZ 62-434 represents a highly optimized lead compound in the imidazoisoquinoline class. Having advanced to Phase I clinical trials as a potential antitumor agent[1], its unique ability to concurrently suppress tumor-promoting inflammation (via PI3K/Akt/NF-κB) and halt mitogenic DNA synthesis positions it as a valuable chemical biology tool. Future drug development efforts focusing on this scaffold will likely prioritize enhancing aqueous solubility while preserving the critical B-ring architecture.

References

1.[1] Preclinical pharmacology and possible mechanism of action of the novel antitumor agent 5-(4'-piperidinomethylphenyl)-2,3-dihydroimidazo [2,1-a]isoquinoline - PubMed. National Institutes of Health (NIH). URL: 2.[2] Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells - PubMed. National Institutes of Health (NIH). URL: 3.[5] SDZ-62-434 free | C23H25N3 | CID 9801987 - PubChem. National Institutes of Health (NIH). URL: _ 4.[3] In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PMC. National Institutes of Health (NIH). URL: 5.[4] New Anticancer Agents: Structure-Activity Relationships | Request PDF. ResearchGate. URL: 6.[6] Paf | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. URL:

Sources

- 1. Preclinical pharmacology and possible mechanism of action of the novel antitumor agent 5-(4'-piperidinomethylphenyl)-2,3-dihydroimidazo [2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SDZ-62-434 free | C23H25N3 | CID 9801987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: In Vitro Antiproliferative Profiling of SDZ 62-434

[1]

Executive Summary & Compound Identity

SDZ 62-434 is a synthetic imidazoisoquinoline derivative originally developed as a potent Platelet-Activating Factor (PAF) antagonist.[1][2][3] However, its utility in oncology and immunology research stems from a distinct, off-target mechanism: the inhibition of signal transduction pathways critical for cell proliferation and inflammation, specifically the PI3K/Akt/NF-

Unlike rapamycin analogs (e.g., SDZ RAD/Everolimus) which target mTOR, SDZ 62-434 functions through an upstream blockade of phosphoinositide 3-kinase (PI3K) signaling, making it a valuable probe for dissecting PAF-independent antiproliferative mechanisms in solid tumors and hematological malignancies.

Chemical Profile

| Property | Detail |

| Chemical Name | 5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

| Class | Imidazoisoquinoline |

| Primary Target (Classical) | PAF Receptor (Antagonist) |

| Secondary Target (Antiproliferative) | PI3K/Akt/NF- |

| Solubility | Soluble in DMSO (>10 mM); limited aqueous solubility |

| Molecular Weight | ~343.5 g/mol |

Mechanism of Action (MOA)

The PI3K/Akt/NF- B Blockade

While SDZ 62-434 binds PAF receptors, its antiproliferative lethality is independent of this binding. Studies utilizing the specific PAF antagonist WEB 2086 demonstrated that blocking the PAF receptor does not modulate SDZ 62-434 cytotoxicity, confirming an alternative mechanism.[1]

The compound acts as a signal transduction inhibitor:[1][2][4]

-

Upstream Inhibition: It interrupts the phosphorylation events initiated by growth factors (e.g., PDGF, Bombesin) at the PI3K level.

-

Kinase Cascade Arrest: This blockade prevents the activation of Akt (Protein Kinase B) .

-

Transcriptional Suppression: Consequently, the nuclear translocation of NF-

B is inhibited, suppressing the transcription of genes required for cell survival and S-phase entry. -

Selectivity: Notably, it does not significantly inhibit JAK-2, ERK, p38, or JNK pathways, providing a specific tool for isolating PI3K-dependent proliferation.

Pathway Visualization

The following diagram illustrates the specific intervention point of SDZ 62-434 within the growth signaling network.

Caption: SDZ 62-434 inhibits proliferation by blocking the PI3K/Akt axis, preventing NF-

In Vitro Antiproliferative Profile

The antiproliferative efficacy of SDZ 62-434 is cell-line dependent, correlating with the cell's reliance on PI3K signaling and intrinsic resistance mechanisms (e.g., MDR status).

Quantitative Efficacy Data (24h Exposure)

| Cell Line | Tissue Origin | IC50 Range (µM) | Sensitivity Status | Notes |

| HT29 | Colon Adenocarcinoma | 5 - 15 | High | Most sensitive in standard panels. |

| A2780 | Ovarian Carcinoma | 10 - 25 | Moderate | DNA synthesis inhibition > Protein synthesis inhibition. |

| Swiss 3T3 | Fibroblasts | N/A | Responsive | Blocks PDGF-induced DNA synthesis.[1][2] |

| MCF-7 | Breast Carcinoma | > 100 | Resistant | High intrinsic resistance. |

| A2780/AD | Ovarian (Dox-Resistant) | 20 - 50 | Moderate | Only 2-3 fold cross-resistance observed. |

Key Biological Observations

-

Macromolecular Synthesis: The compound inhibits DNA synthesis (measured by thymidine incorporation) significantly more effectively than protein synthesis.[2] RNA synthesis is largely unaffected.[1][2]

-

Cross-Resistance: It displays minimal cross-resistance with standard chemotherapeutics like Doxorubicin and Cisplatin, suggesting it is not a substrate for P-glycoprotein (P-gp) efflux pumps to the same degree as anthracyclines.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Preparation of SDZ 62-434 Stock

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in fresh culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Optimized MTT Cytotoxicity Assay

This protocol is designed to determine the IC50 of SDZ 62-434.

Reagents:

-

Target cells (e.g., HT29)

-

MTT Reagent (5 mg/mL in PBS)

-

Solubilization Buffer (DMSO or acidified isopropanol)

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Treatment:

-

Remove media.

-

Add SDZ 62-434 in serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Control A: Vehicle control (0.5% DMSO).

-

Control B: Positive control (e.g., Cisplatin 10 µM).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Labeling: Add 20 µL MTT reagent per well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

DNA Synthesis Inhibition Assay (Mechanism Validation)

To confirm the antiproliferative mechanism (inhibition of S-phase entry), use a thymidine incorporation assay.

Workflow Visualization:

Caption: Workflow to assess SDZ 62-434 inhibition of growth-factor induced DNA synthesis.

Protocol Steps:

-

Synchronization: Serum-starve Swiss 3T3 or tumor cells for 24h to synchronize in G0/G1.

-

Induction: Replace medium with fresh medium containing growth factor (e.g., PDGF or 10% FBS) plus SDZ 62-434 (10-50 µM).

-

Pulse: After 18-20 hours, add [3H]-Thymidine (1 µCi/well).

-

Harvest: After 4 hours of pulsing, wash with ice-cold PBS, precipitate DNA with 5% Trichloroacetic acid (TCA), and dissolve in NaOH.

-

Analysis: Quantify radioactivity via liquid scintillation counting.

-

Result Interpretation: A reduction in CPM compared to the "Growth Factor Only" control indicates blockage of G1-to-S phase progression.

-

References

-

In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434. Source: British Journal of Cancer (1993).[1] URL:[Link] Relevance: Primary source for IC50 values, cell line sensitivity (HT29, MCF-7), and lack of cross-resistance.

-

Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells. Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2008).[5] URL:[Link] Relevance: Defines the molecular mechanism (PI3K/Akt/NF-

B inhibition) and anti-inflammatory properties.[5] -

SDZ 62-434 free base (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025). URL:[Link] Relevance:[5][6][7][8] Chemical structure, IUPAC naming, and physical properties.

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sdz 62-434: A Pharmacological Probe for PI3K/Akt/NF-κB Signaling

[1]

Executive Summary & Molecular Profile

Sdz 62-434 is a bioactive pyrimidine derivative originally developed by Sandoz (now Novartis). Unlike broad-spectrum kinase inhibitors that indiscriminately target ATP-binding pockets, Sdz 62-434 exhibits a distinct selectivity profile valuable for dissecting inflammatory signaling networks.

Its primary utility lies in the selective interruption of early-phase inflammatory cascades , specifically the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) / Nuclear Factor-kappa B (NF-κB) axis. It is functionally distinct from MAPK inhibitors, showing negligible activity against p38, ERK, or JNK pathways.

Chemical & Pharmacological Properties

| Property | Description |

| Compound Class | Pyrimidine derivative / Imidazo[1,2-a]pyrimidine |

| Primary Target | PI3K/Akt/NF-κB Signaling Axis |

| Functional Outcome | Suppression of "Oxidative Burst" and Cytokine Release (TNF-α, IL-1β) |

| Selectivity Profile | Active: PI3K, Akt, NF-κBInactive: JAK-2, ERK, p38 MAPK, JNK |

| Solubility | DMSO (soluble > 10 mM); aqueous solubility is limited (requires carrier) |

Mechanism of Action: Signal Transduction Intervention

The efficacy of Sdz 62-434 stems from its ability to decouple the upstream receptor activation (e.g., TLR4 by LPS) from the downstream transcriptional machinery required for the inflammatory response.

The PI3K/Akt/NF-κB Blockade

Upon stimulation of macrophages or monocytes with Lipopolysaccharide (LPS) or

-

Upstream Event: Ligand binding (LPS to TLR4) recruits adaptors (MyD88).

-

Kinase Activation: PI3K is activated, converting PIP2 to PIP3, which recruits Akt.

-

Sdz 62-434 Intervention: The compound inhibits the phosphorylation of Akt.[1] This prevents the downstream activation of the IKK complex.

-

Transcriptional Arrest: Without IKK activation, IκB

remains bound to NF-κB in the cytosol. NF-κB cannot translocate to the nucleus. -

Outcome: The transcription of pro-inflammatory genes (TNF, IL1B, PTGS2/COX2, NOS2) is halted.

Visualization of the Signaling Pathway

The following diagram illustrates the specific intervention point of Sdz 62-434 within the inflammatory cascade.

Caption: Mechanistic map of Sdz 62-434 action. The compound blocks the PI3K/Akt node, preventing NF-κB translocation and subsequent cytokine storms.

Experimental Protocols & Methodologies

To validate the activity of Sdz 62-434, researchers should utilize a dual-readout approach: Functional Inhibition (ELISA) and Mechanistic Verification (Western Blot).

Protocol A: Inhibition of LPS-Induced Cytokine Release

This protocol quantifies the potency of Sdz 62-434 in suppressing TNF-α secretion in macrophage cell lines (e.g., RAW 264.7 or U937).

Materials:

-

Cell Line: RAW 264.7 Murine Macrophages.

-

Reagents: Sdz 62-434 (dissolved in DMSO), LPS (E. coli serotype 055:B5), DMEM media.

-

Assay: Mouse TNF-α ELISA Kit.

Step-by-Step Methodology:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 24-well plates. Incubate overnight at 37°C/5% CO -

Pre-treatment (Critical Step): Replace media with fresh DMEM containing Sdz 62-434 at graded concentrations (e.g., 1, 10, 50, 100

M).-

Control: Vehicle control (DMSO < 0.1%).

-

Duration: Incubate for 1 hour prior to stimulation. This allows the compound to permeate and interact with intracellular kinases before the cascade triggers.

-

-

Stimulation: Add LPS (final concentration 1

g/mL) to all wells except the negative control. -

Incubation: Incubate for 18–24 hours .

-

Harvest: Collect cell-free supernatants by centrifugation (1000 x g, 5 min).

-

Quantification: Analyze supernatants via ELISA for TNF-α.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to signaling inhibition, not cytotoxicity.

Protocol B: Western Blot for Pathway Confirmation

To confirm the mechanism is PI3K/Akt dependent and not MAPK dependent.

Target Proteins:

-

Primary: p-Akt (Ser473), p-IκB

. -

Negative Controls: p-p38, p-ERK1/2 (levels should remain unaffected by Sdz 62-434).

Workflow Visualization:

Caption: Validation workflow. Short-term LPS stimulation (30 min) is used to capture phosphorylation events before protein degradation occurs.

Data Interpretation & Expected Results

When utilizing Sdz 62-434, the following data patterns confirm successful signal transduction modulation.

| Assay Type | Readout | Effect of Sdz 62-434 | Mechanistic Implication |

| ELISA | TNF-α / IL-1β | Dose-dependent reduction (>80% inhibition at optimal dose) | Transcriptional blockade of NF-κB target genes. |

| Western Blot | p-Akt (Ser473) | Significant reduction | Inhibition of PI3K/Akt axis. |

| Western Blot | p-IκB | Reduced phosphorylation | Prevention of IκB |

| Western Blot | p-MAPK (p38/ERK) | No significant change | Confirms selectivity; rules out off-target MAPK inhibition. |

| ROS Assay | Superoxide Anion | Inhibition | Blockade of NADPH oxidase activation downstream of PKC/PI3K. |

References

-

Lee, J. Y., Rhee, M. H., & Cho, J. Y. (2008).[1] Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 377(2), 111-124.[1]

-

Yatsuyanagi, J., Muraoka, S., Tsutsui, R., & Ogiso, T. (1990). Inhibition of superoxide generation and of increase in intracellular Ca2+ concentration by zinc in rat neutrophils stimulated with zymosan. Chemical & Pharmaceutical Bulletin, 38(6), 1656-1659. (Contextual reference for oxidative burst assays).

-

Bae, Y. S., et al. (2011). The role of NADPH oxidases in infectious and inflammatory diseases. Expert Review of Clinical Immunology, 7(5), 631-642. (Contextual reference for NADPH oxidase pathways).

Sdz 62-434: Dual-Mechanism Modulator of PAF Receptor and PI3K/Akt Signaling

Executive Summary

Sdz 62-434 (5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline) represents a unique class of pharmacologic agents that bridges the gap between G-protein coupled receptor (GPCR) antagonism and intracellular kinase modulation. Originally identified as a potent Platelet-Activating Factor (PAF) receptor antagonist , subsequent rigorous investigation has unveiled a secondary, receptor-independent mechanism of action: the inhibition of the PI3K/Akt/NF-κB signaling axis .

This dual functionality makes Sdz 62-434 a critical tool for researchers investigating the crosstalk between inflammatory lipid mediators and oncogenic survival pathways. Unlike classical PAF antagonists (e.g., WEB 2086) which lack intrinsic antiproliferative activity in isolation, Sdz 62-434 exhibits significant cytotoxicity against human solid tumor lines and effectively dampens macrophage-mediated inflammatory storms via direct signal transduction interference.

Chemical & Pharmacological Profile

Chemical Identity[1][2]

-

IUPAC Name: 5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline

-

Molecular Formula: C23H25N3

-

Class: Imidazoisoquinoline derivative[3]

Pharmacodynamics: The Dual Mechanism

Sdz 62-434 operates through two distinct, concentration-dependent mechanisms.

Mechanism A: PAF Receptor Antagonism (Nanomolar - Low Micromolar)

At lower concentrations, Sdz 62-434 acts as a competitive antagonist at the PAF receptor (PAFR).

-

Target: GPCR (PAFR) on platelets, neutrophils, and endothelial cells.

-

Effect: Blocks PAF-induced platelet aggregation, calcium mobilization, and chemotaxis.

-

Specificity: The antagonism is specific to PAF; it does not inhibit aggregation induced by ADP, collagen, or thrombin at relevant doses.

Mechanism B: PI3K/Akt/NF-κB Inhibition (Micromolar)

At higher concentrations (IC50 ~5–100 µM), the compound permeates the cell membrane to modulate intracellular kinases, independent of surface PAFR occupancy.

-

Target: Phosphoinositide 3-kinase (PI3K) pathway.[2]

-

Effect: Prevents the phosphorylation of Akt (Protein Kinase B), subsequently blocking the nuclear translocation of NF-κB.

-

Outcome:

-

Anti-inflammatory: Downregulation of iNOS, COX-2, TNF-α, and IL-6 in LPS-stimulated macrophages.

-

Antitumor: Induction of cytotoxicity in cancer cell lines (e.g., HT29 colon carcinoma, A2780 ovarian carcinoma) via inhibition of DNA synthesis.

-

Quantitative Data Summary

The following table summarizes the potency of Sdz 62-434 across different biological endpoints.

| Biological Endpoint | Cell/Tissue Model | Potency (IC50 / Effect) | Mechanism Dependence |

| Platelet Aggregation | Human Platelet-Rich Plasma | Potent Inhibition (Est. < 1 µM)* | PAF Receptor Dependent |

| Cytotoxicity | HT29 (Colon Carcinoma) | ~5 - 15 µM | Independent of PAFR |

| Cytotoxicity | A2780 (Ovarian Carcinoma) | ~20 - 50 µM | Independent of PAFR |

| NO Production | RAW 264.7 Macrophages | Dose-dependent inhibition | PI3K/Akt Dependent |

| TNF-α Release | LPS-Stimulated Monocytes | Significant reduction | NF-κB Dependent |

*Note: Potency estimates aligned with structural analogs like Sdz 64-412 (IC50 = 60 nM).

Mechanistic Visualization

The following diagram illustrates the bifurcation of Sdz 62-434's activity: the surface-level blockade of PAFR and the intracellular inhibition of the survival kinase Akt.

Caption: Dual pathway blockade: Sdz 62-434 antagonizes surface PAFR while independently inhibiting intracellular PI3K/Akt signaling.

Experimental Methodologies

To validate the activity of Sdz 62-434, researchers should employ a two-pronged approach: one assay to confirm PAF antagonism and another to assess the non-PAFR mediated signaling effects.

Protocol A: PAF-Induced Platelet Aggregation (Receptor Validation)

Objective: Confirm the compound's ability to block PAF-specific signaling at the membrane level.

-

Preparation:

-

Collect human venous blood into citrate anticoagulant (1:9 v/v).

-

Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

-

Adjust platelet count to 3 x 10^8/mL using Tyrode’s buffer.

-

-

Pre-incubation:

-

Aliquot 450 µL PRP into aggregometer cuvettes containing a stir bar (1000 rpm, 37°C).

-

Add 5 µL of Sdz 62-434 (dissolved in DMSO/Saline) at varying concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Incubate for 2 minutes.

-

-

Induction:

-

Add PAF (C-16) to a final concentration of 10-100 nM (titrate to achieve ~80% max aggregation in controls).

-

-

Measurement:

-

Monitor light transmission for 5 minutes.

-

Control: Run parallel samples with Vehicle (DMSO) and a known antagonist (e.g., WEB 2086) for comparison.

-

-

Validation: Sdz 62-434 should inhibit aggregation in a dose-dependent manner. Specificity check: Ensure it does not inhibit ADP (5 µM) induced aggregation.

Protocol B: Macrophage Anti-Inflammatory Assay (Signaling Validation)

Objective: Assess the inhibition of the PI3K/Akt/NF-κB axis (independent of platelet function).

-

Cell Culture:

-

Use RAW 264.7 murine macrophages or differentiated U937 cells.[2]

-

Seed at 5 x 10^5 cells/well in 24-well plates; adhere overnight.

-

-

Treatment:

-

Pre-treat cells with Sdz 62-434 (1, 10, 50 µM) for 1 hour.

-

Note: Include a viability control (MTT) to ensure reduced cytokine release isn't simply due to cell death at high doses.

-

-

Stimulation:

-

Add Lipopolysaccharide (LPS) at 1 µg/mL.

-

Incubate for 18–24 hours at 37°C, 5% CO2.

-

-

Analysis:

-

Nitric Oxide (NO): Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

-

Cytokines: Perform ELISA for TNF-α or IL-6 on the supernatant.

-

Western Blot (Optional): Lyse cells at 30 min post-LPS to probe for p-Akt (Ser473) and IκBα degradation .

-

-

Expected Result: Sdz 62-434 should reduce NO/TNF-α levels and block Akt phosphorylation, confirming the secondary mechanism.

Therapeutic Potential & Applications[6][7][8][9][10][11][12]

Oncology (Solid Tumors)

Sdz 62-434 distinguishes itself from other PAF antagonists by its direct antiproliferative capability. Studies in colon (HT29) and ovarian (A2780) carcinoma lines demonstrate that it inhibits DNA synthesis more potently than protein synthesis. This suggests potential utility in multi-drug resistance (MDR) phenotypes where standard chemotherapeutics fail, as its mechanism does not rely on classic apoptotic pathways modulated by P-gp pumps.

Sepsis and Acute Inflammation

The compound's ability to dampen the "cytokine storm" (TNF-α, IL-6, NO) via NF-κB blockade makes it a candidate for treating septic shock. Unlike pure PAF antagonists which only block one mediator, Sdz 62-434 targets the convergent downstream signaling (PI3K/Akt) utilized by multiple inflammatory receptors (TLR4, cytokine receptors), offering a broader anti-inflammatory shield.

References

-

Brunton, V. G., et al. (1993). In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434.[1] British Journal of Cancer.[1] Link

-

Lee, J. Y., Rhee, M. H., & Cho, J. Y. (2008).[2] Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells. Naunyn-Schmiedeberg's Archives of Pharmacology.[2] Link

-

Workman, P., et al. (1993). Inhibition of signal transduction pathways by the novel imidazoisoquinoline SDZ 62-434.[2] Proceedings of the American Association for Cancer Research. Link

-

Im, D. S. (2002). The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis. Critical Care Medicine. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of the orally active platelet activating factor receptor antagonist SDZ 64-412 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identity & Physicochemical Properties

Technical Guide: Sdz 62-434 Solubility, Stability, and Handling

Executive Summary

Sdz 62-434 is a potent, specific platelet-activating factor (PAF) antagonist belonging to the imidazoisoquinoline class.[1] Originally developed by Sandoz (now Novartis), it has demonstrated significant antiproliferative activity in human solid and hematological malignancies, distinct from its PAF receptor blockade.

CRITICAL DISAMBIGUATION: Do not confuse Sdz 62-434 with Sulfadiazine , which is frequently abbreviated as "SDZ" in clinical literature. Sdz 62-434 is a distinct research compound with a unique tricyclic core structure.

This guide provides a technical framework for the solubilization, storage, and stability assessment of Sdz 62-434, designed for researchers conducting in vitro antiproliferative assays or signal transduction studies.

Understanding the fundamental chemistry of Sdz 62-434 is prerequisite to successful formulation. The compound is typically supplied as a dihydrochloride salt to enhance aqueous solubility, though the free base may be encountered in specific synthesis workflows.

Table 1: Physicochemical Specifications

| Parameter | Specification |

| Compound Name | Sdz 62-434 |

| IUPAC Name | 5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

| Chemical Class | Imidazoisoquinoline |

| CAS Number | 115621-81-3 (Free Base) / 115621-95-9 (Dihydrochloride) |

| Molecular Formula | C₂₃H₂₅N₃ (Free Base) |

| Molecular Weight | 343.5 g/mol (Free Base) / ~416.4 g/mol (2HCl Salt) |

| pKa (Calculated) | ~8.5 (Piperidine nitrogen), ~6.0 (Imidazoisoquinoline core) |

| LogP (Predicted) | 3.5 (Lipophilic character dominates in free base form) |

Solubility Profile & Reconstitution

Sdz 62-434 exhibits pH-dependent solubility characteristic of basic drugs. The presence of the piperidine moiety and the imidazole ring renders the molecule ionizable.

Solvent Compatibility

-

Primary Solvent (DMSO): Sdz 62-434 is highly soluble in Dimethyl Sulfoxide (DMSO). Stock solutions can be reliably prepared at concentrations up to 50 mM . This is the preferred vehicle for in vitro stock preparation.

-

Aqueous Media:

-

Free Base:[2] Poorly soluble in neutral water (< 0.1 mg/mL). Requires acidification (pH < 4) for dissolution.

-

Dihydrochloride Salt: Soluble in water and saline. However, solubility decreases significantly in buffered media (e.g., PBS) at pH > 7.4 due to the common ion effect and deprotonation of the basic centers.

-

-

Ethanol: Moderately soluble; not recommended for long-term stock storage due to evaporation and potential transesterification risks in complex assays.

Reconstitution Protocol (Standard 10 mM Stock)

This protocol ensures a precise 10 mM stock solution for cell culture applications.

-

Weighing: Accurately weigh 4.16 mg of Sdz 62-434 Dihydrochloride (adjust for free base MW if necessary).

-

Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Grade ≥ 99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at ambient temperature (25°C) for 5 minutes.

-

Verification: Visual inspection should reveal a clear, colorless to pale yellow solution.

-

Aliquot: Dispense into light-protective amber microtubes (50 µL aliquots) to avoid freeze-thaw cycles.

Stability Profile

Data regarding the long-term stability of Sdz 62-434 is derived from functional biological assays and chemical class properties.

Solid-State Stability

-

Thermal: Stable at room temperature (20-25°C) for short durations (< 48 hours). Long-term storage requires -20°C .

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccated environment to prevent hydrolysis-induced degradation or weighing errors.

-

Light Sensitivity: Imidazoisoquinolines can be photosensitive. Protect from direct UV/VIS light exposure using amber vials or foil wrapping.

Solution Stability

-

DMSO Stock (-20°C): Stable for at least 6 months .

-

Cell Culture Media (37°C): Functional stability has been verified for up to 24 hours in RPMI-1640 and DMEM supplemented with 10% FCS (Brunton et al., 1993).

-

Note: Precipitation may occur if the DMSO stock is diluted directly into serum-free media at high concentrations (> 100 µM). Always dilute into media containing serum or BSA to act as a dispersant.

-

Experimental Protocols: Self-Validating Systems

Kinetic Solubility Assay Workflow

This workflow determines the maximum soluble concentration in your specific assay buffer (e.g., PBS, Krebs-Henseleit).

Figure 1: Kinetic solubility assessment workflow to prevent "false negatives" in biological assays caused by compound precipitation.

Biological Stability Verification (Functional)

To confirm the compound remains active during incubation:

-

Seed Cells: Use HT29 or A2780 cell lines (sensitive models).

-

Pulse-Chase: Treat cells with Sdz 62-434 for 0, 6, 12, and 24 hours.

-

Washout: Remove drug-containing media and replace with fresh media.

-

Readout: Perform MTT or Clonogenic assay after 72 hours.

-

Interpretation: If 6h exposure yields significantly lower efficacy than 24h, the drug is likely stable and requires continuous receptor occupancy or intracellular accumulation.

Formulation & Handling Recommendations

-

Vehicle Selection: For in vivo (animal) studies, DMSO is often too toxic. Recommended vehicle: 5% DMSO + 5% Tween-80 + 90% Saline . Prepare fresh immediately prior to injection.

-

pH Adjustment: If formulating in aqueous buffers, ensure the final pH is < 7.0 to maintain the ionized, soluble state.

-

Plasticware: Use polypropylene (PP) consumables. Avoid polystyrene (PS) for high-concentration DMSO stocks to prevent leaching.

References

-

Brunton, V. G., et al. (1993).[3] In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434.[1] British Journal of Cancer, 67(5), 989–995.

-

PubChem. (n.d.). Compound Summary for CID 9801987: Sdz 62-434. National Center for Biotechnology Information.

-

PeptideDB. (n.d.). SDZ-62-434 Product Information.

Sources

Pharmacokinetics and Pharmacodynamics of SDZ 62-434: A Comprehensive Technical Guide

Executive Summary

SDZ 62-434 (5-[4'-(piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride) is a synthetic imidazoisoquinoline derivative that exemplifies the complexities of modern drug repositioning and target discovery. Originally synthesized and characterized as a Platelet-Activating Factor (PAF) receptor antagonist, subsequent preclinical evaluations revealed potent, PAF-independent anti-tumor and anti-inflammatory properties. This whitepaper provides an in-depth analysis of the pharmacodynamics (PD), pharmacokinetics (PK), and experimental methodologies associated with SDZ 62-434, designed for researchers investigating multi-kinase modulation and drug repurposing.

Molecular Pharmacodynamics (Mechanism of Action)

The pharmacological profile of SDZ 62-434 is defined by its pleiotropic effects on intracellular signal transduction, which extend far beyond its initial classification as a PAF antagonist.

PAF-Independent Anti-Tumor Efficacy

Early oncology screens demonstrated that SDZ 62-434 possessed significant antiproliferative activity across a range of human solid and hematological malignancies, with particular efficacy against HT29 colon adenocarcinoma[1]. Crucially, the causality of this cytotoxicity is disconnected from PAF receptor blockade. Co-administration with WEB 2086, a highly potent and selective PAF antagonist, failed to modulate the cytotoxic effects of SDZ 62-434[1].

Instead, the mechanism of action is rooted in the inhibition of mitogen-induced signal transduction. In quiescent Swiss 3T3 fibroblasts, SDZ 62-434 effectively abolishes DNA synthesis induced by both bombesin and platelet-derived growth factor (PDGF)[1]. Precursor incorporation assays further validate that the compound preferentially halts DNA synthesis over protein or RNA synthesis, highlighting its role as a targeted inhibitor of early-stage cell cycle entry[1].

Selective Inhibition of the PI3K/Akt and NF-κB Axes

In the context of immunology, SDZ 62-434 acts as a potent macrophage modulator. When monocytic cells (RAW 264.7 or U937) are stimulated with lipopolysaccharide (LPS), SDZ 62-434 profoundly suppresses the production of Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin E2 (PGE2), nitric oxide (NO), and reactive oxygen species (ROS)[2].

The biochemical causality behind this suppression is highly specific. Pharmacological analyses confirm that SDZ 62-434 interrupts the early-activated phosphoinositide 3-kinase (PI3K)/Akt pathway and subsequent NF-κB nuclear translocation[2]. Remarkably, it exerts no inhibitory effect on parallel mitogen-activated protein kinases (MAPKs) such as ERK, p38, JNK, or the Janus kinase-2 (JAK-2) pathway[2]. This selective kinase inhibition makes SDZ 62-434 a valuable tool compound for uncoupling PI3K-dependent inflammation from MAPK-driven responses.

Fig 1: SDZ 62-434 selectively inhibits PI3K/Akt/NF-κB without affecting MAPK pathways.

Pharmacokinetics & Clinical Trajectory

In Vivo Efficacy and ADME Profile

Preclinical in vivo models demonstrated that SDZ 62-434 was highly active on a milligram-per-kilogram basis. In the oral mouse Meth A fibrosarcoma model, SDZ 62-434 outperformed the clinical cytostatic agent edelfosine, significantly increasing survivor rates and reducing total tumor volume[3][4]. The compound's lipophilic imidazoisoquinoline core allows for rapid tissue distribution, though its complex dihydrochloride salt formulation requires careful handling in aqueous biological buffers to prevent precipitation.

Clinical Trials and Discontinuation

Driven by robust in vivo data, SDZ 62-434 progressed into Phase I clinical trials as a first-in-class targeted anti-tumor agent[3]. However, the clinical development was ultimately discontinued during Phase I. The cessation was not attributed to dose-limiting toxicities (DLTs) or lack of efficacy, but rather to a "lack of compound supply" [5]. The multi-step synthesis of the 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline scaffold proved challenging to scale economically under Good Manufacturing Practice (GMP) standards at the time.

Modern Repurposing: Antiviral Screening

Recently, SDZ 62-434 has garnered renewed interest in the context of infectious diseases. During a large-scale drug repositioning survey utilizing the ReFRAME library to identify SARS-CoV-2 antivirals, SDZ 62-434 was identified as a hit compound possessing measurable antiviral activity against the virus in mammalian cell assays[6]. This suggests that its modulation of host-cell lipid signaling or kinase cascades may create an unfavorable environment for viral replication.

Quantitative Data Summaries

The following table synthesizes the established pharmacological metrics of SDZ 62-434 across various experimental models, providing a benchmark for future assay development.

| Target / Assay Model | Cell Line / Subject | Observed Effect / Metric | Mechanism / Pathway | Reference |

| Cytotoxicity (24h MTT) | HT29 (Colon), A2780 (Ovarian) | IC50 = 5 μM – 111 μM | PAF-independent DNA synthesis halt | [1] |

| DNA Synthesis Inhibition | Quiescent Swiss 3T3 | Complete block of[3H]-thymidine uptake | Inhibition of Bombesin/PDGF signals | [1] |

| Anti-Inflammatory (NO/ROS) | RAW 264.7 / U937 | Dose-dependent suppression | PI3K/Akt/NF-κB inhibition | [2] |

| In Vivo Tumor Reduction | Mouse Meth A fibrosarcoma | > Edelfosine efficacy (mg/kg) | Macrophage activation / Cytotoxicity | [3][4] |

| Antiviral Activity | Vero E6 cells | Reduction in viral CPE | Host-cell signaling modulation | [6] |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify the specific kinase-inhibitory nature of SDZ 62-434.

Protocol 1: Validation of PI3K/Akt Inhibition in Macrophages

Objective: To quantify the anti-inflammatory effect of SDZ 62-434 and confirm its selectivity against the PI3K pathway over MAPKs.

-

Cell Seeding: Plate RAW 264.7 murine macrophages at a density of

cells/mL in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2. -

Compound Preparation: Dissolve SDZ 62-434 in DMSO to create a 10 mM stock. Dilute in serum-free media to final working concentrations (e.g., 1, 5, 10, 20 μM). Control: Ensure final DMSO concentration is ≤0.1% in all wells.

-

Pre-treatment: Aspirate media and apply SDZ 62-434 dilutions to the cells for 30 minutes prior to stimulation.

-

Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 μg/mL. Incubate for 15-30 minutes for kinase phosphorylation assays, or 24 hours for cytokine release assays.

-

Self-Validating Readouts:

-

Supernatant Analysis (24h): Perform a Griess reaction to measure NO production and an ELISA for TNF-α. A dose-dependent decrease validates the compound's activity.

-

Lysate Analysis (30m): Perform Western blotting. Probe for p-Akt (Ser473) and p-NF-κB p65. Critical Control: Probe for p-ERK1/2 and p-p38. A successful assay will show diminished p-Akt but unchanged p-ERK1/2, proving pathway selectivity[2].

-

Protocol 2: Assessment of PDGF-Induced DNA Synthesis Inhibition

Objective: To measure the PAF-independent anti-proliferative capacity of SDZ 62-434.

-

Quiescence Induction: Seed Swiss 3T3 fibroblasts in 24-well plates. Once 70% confluent, wash with PBS and culture in serum-free DMEM for 48 hours to synchronize cells in the G0 phase.

-

Drug Exposure: Pre-treat cells with SDZ 62-434 (10-50 μM) or WEB 2086 (PAF antagonist control) for 1 hour.

-

Mitogenic Stimulation: Add PDGF (10 ng/mL) directly to the wells.

-

Isotope Labeling: 18 hours post-stimulation, pulse the cells with 1 μCi/mL of [3H]-thymidine for 6 hours.

-

Harvest & Quantification: Wash cells with ice-cold TCA (trichloroacetic acid) to precipitate macromolecules. Solubilize in 0.1 N NaOH and quantify radioactivity via liquid scintillation counting. Validation: SDZ 62-434 should abrogate [3H] uptake, while WEB 2086 should have no effect, confirming the mechanism is PAF-independent[1].

Fig 2: Standardized in vitro workflow for evaluating SDZ 62-434 pharmacodynamics.

References

-

Houlihan, W. J., Munder, P. G., Handley, D. A., Cheon, S. H., & Parrino, V. A. (1995). Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines. Journal of Medicinal Chemistry.[Link]

-

Lee, J. Y., Rhee, M. H., & Cho, J. Y. (2008). Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

-

Workman, P., et al. (1993). In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434. British Journal of Cancer.[Link]

-

Phase I/II Clinical Trials Committee of Cancer Research UK. (2003). Professor Tom Connors and the development of novel cancer therapies. British Journal of Cancer.[Link]

-

Riva, L., et al. (2020). A Large-scale Drug Repositioning Survey for SARS-CoV-2 Antivirals. bioRxiv.[Link]

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Novel modulatory effects of SDZ 62-434 on inflammatory events in activated macrophage-like and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology and possible mechanism of action of the novel antitumor agent 5-(4'-piperidinomethylphenyl)-2,3-dihydroimidazo [2,1-a]isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Professor Tom Connors and the development of novel cancer therapies by the Phase I/II Clinical Trials Committee of Cancer Research UK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Large-scale Drug Repositioning Survey for SARS-CoV-2 Antivirals | bioRxiv [biorxiv.org]

Methodological & Application

Application Note: In Vitro Evaluation of SDZ 62-434 – Protocols for Cytotoxicity and Signal Transduction Assays

Executive Summary

SDZ 62-434 (5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride) is a synthetic imidazoisoquinoline derivative . While originally classified as a Platelet-Activating Factor (PAF) antagonist, advanced in vitro profiling reveals that its potent antiproliferative activity against solid and hematological malignancies is driven by a distinct, PAF-independent mechanism [[1]]([Link]). This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity and signal transduction inhibition properties of SDZ 62-434 in cell culture models.

Mechanistic Background & Rationale

Understanding the dual nature of SDZ 62-434 is critical for proper experimental design. Although it binds to the PAF receptor, its ability to halt tumor cell proliferation stems from its downstream inhibition of signal transduction cascades . Specifically, SDZ 62-434 effectively blocks de novo DNA synthesis induced by mitogens such as bombesin and platelet-derived growth factor (PDGF) .

Crucially, precursor incorporation studies demonstrate that SDZ 62-434 selectively inhibits DNA synthesis without affecting RNA synthesis, confirming a targeted disruption of mitogenic signaling rather than global metabolic toxicity .

Fig 1: Mechanism of SDZ 62-434: PAF-independent inhibition of signal transduction.

Self-Validating Experimental Design

To ensure the highest scientific integrity (E-E-A-T), your assay must differentiate between true pharmacological inhibition and experimental artifacts. Implement the following self-validating controls:

-

Causality of Cytotoxicity (Membrane Integrity Control): A reduction in MTT signal can sometimes result from non-specific chemical lysis of the cell membrane rather than true anti-proliferative action. Requirement: Run a Lactate Dehydrogenase (LDH) release assay in parallel. SDZ 62-434 cytotoxicity is not due to non-specific membrane lysis ; therefore, LDH levels in the media should remain baseline.

-

Mechanistic Validation (PAF Independence): To prove that the observed DNA synthesis inhibition is PAF-independent, include a control group treated with WEB 2086 (a structurally distinct, highly potent PAF antagonist). Requirement: WEB 2086 should fail to modulate cytotoxicity or DNA synthesis in your model, confirming that SDZ 62-434's efficacy relies on an alternative signal transduction blockade .

-

Cell Cycle Synchronization: When measuring mitogen-induced DNA synthesis, Swiss 3T3 fibroblasts must be serum-starved. Causality: Forcing cells into the quiescent (G0) phase eliminates background S-phase proliferation, ensuring that any measured [3H]-thymidine uptake is strictly caused by the introduced mitogen .

Quantitative Data Summary

The sensitivity to SDZ 62-434 varies significantly across different histological models. The table below summarizes benchmark IC50 values obtained via 24-hour MTT assays to guide your dose-response planning .

| Cell Line | Tissue Origin | Sensitivity Profile | IC50 (24h Exposure) | Resistance / Cross-Resistance Notes |

| HT29 | Colon Adenocarcinoma | Highly Sensitive | ~ 5 µM | Primary candidate for efficacy studies. |

| A2780 | Ovarian Carcinoma | Moderately Sensitive | Intermediate | Only 2-3 fold cross-resistance in Doxorubicin/Cisplatin-resistant variants. |

| MCF-7 | Breast Carcinoma | Highly Resistant | ~ 111 µM | No cross-resistance observed in Doxorubicin-resistant MCF-7 variants. |

Step-by-Step Methodologies

Protocol A: 24-Hour MTT Cytotoxicity Assay

This protocol determines the antiproliferative IC50 of SDZ 62-434.

-

Cell Seeding: Harvest logarithmically growing cells (e.g., HT29 or MCF-7) and seed at a density of

cells/well in a 96-well microtiter plate using 100 µL of complete culture medium. -

Adherence: Incubate for 24 hours at 37°C in a humidified 5%

atmosphere to allow for cell attachment and exponential growth resumption. -

Compound Preparation: Dissolve SDZ 62-434 in cell-culture grade DMSO to create a 10 mM stock. Dilute in complete media to achieve final well concentrations ranging from 1 µM to 150 µM. Note: Ensure final DMSO concentration does not exceed 0.5% (v/v).

-

Treatment (Causality Step): Aspirate seeding media and apply 100 µL of the drug-containing media. Incubate for exactly 24 hours. Why 24 hours? SDZ 62-434 acts rapidly on signal transduction; extended exposure beyond 24h may confound primary signal inhibition with secondary apoptotic or necrotic events .

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to metabolize the tetrazolium salt into insoluble purple formazan crystals.

-

Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes. Read absorbance at 540 nm (reference 690 nm) using a microplate reader.

Protocol B: Mitogen-Induced DNA Synthesis Assay (Swiss 3T3 Model)

This protocol isolates the compound's ability to block specific growth factor signaling pathways.

-

Culture & Synchronization: Seed murine Swiss 3T3 fibroblasts in 24-well plates and culture until fully confluent.

-

Induction of Quiescence: Wash the monolayer twice with PBS and replace with serum-free DMEM. Incubate for 24 to 48 hours. Causality: This arrests the cells in the G0 phase, creating a synchronized baseline where DNA synthesis is halted .

-

Pre-treatment: Add SDZ 62-434 (at pre-determined sub-lethal concentrations) to the wells 1 hour prior to mitogen stimulation. Include a WEB 2086 control well to validate PAF-independence .

-

Mitogen Stimulation: Stimulate the cells by adding either Bombesin (10 nM) or PDGF (25 ng/mL) directly to the wells.

-

Radiolabeling Pulse: 20 hours post-stimulation, pulse the cells with 1 µCi/mL of

-thymidine for 4 hours. -

Harvest & Quantification:

-

Aspirate the media and wash cells twice with ice-cold PBS.

-

Precipitate macromolecules by adding ice-cold 10% Trichloroacetic Acid (TCA) for 30 minutes at 4°C.

-

Wash the precipitate twice with ethanol, air dry, and solubilize in 0.1 N NaOH / 1% SDS.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and quantify

disintegrations per minute (DPM) using a liquid scintillation counter.

-

References

-

Brunton VG, Workman P. "In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434." British Journal of Cancer. 1993;67(5):989-995. Available at:[Link]

Sources

Application Note: Protocol for the Evaluation of SDZ 62-434 in Xenograft Mouse Models

Part 1: Executive Summary & Mechanistic Rationale

Compound Overview

SDZ 62-434 is a synthetic imidazoisoquinoline originally identified as a Platelet-Activating Factor (PAF) antagonist.[1][2][3][4] Unlike traditional cytotoxic agents, SDZ 62-434 exhibits antiproliferative activity by interfering with signal transduction pathways—specifically inhibiting DNA synthesis induced by bombesin and platelet-derived growth factor (PDGF)—rather than solely through PAF receptor blockade.

Critical Scientific Context: While SDZ 62-434 has been extensively characterized in vitro (Brunton et al., 1993), it is considered a "tool compound" in the imidazoisoquinoline class. Unlike its analog SDZ 62-293, which showed superior potency in early screens, SDZ 62-434 requires precise dose optimization due to its moderate IC50 range (5–111 µM). This protocol outlines the translational workflow to move SDZ 62-434 from in vitro validation to in vivo xenograft assessment.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual mechanism where SDZ 62-434 acts as a PAF antagonist and a broader signal transduction inhibitor.

Caption: SDZ 62-434 inhibits tumor proliferation via PAF receptor antagonism and disruption of growth factor-mediated DNA synthesis.[1]

Part 2: Pre-Clinical Formulation & Preparation

Physicochemical Challenges

SDZ 62-434 is a lipophilic imidazoisoquinoline. It has poor aqueous solubility, which is the primary failure point in xenograft studies. Standard saline suspension will result in erratic absorption and precipitation at the injection site.

Recommended Vehicle Formulation

To ensure bioavailability for Intraperitoneal (IP) or Oral (PO) administration, use a co-solvent system.

| Component | Percentage (v/v) | Function |

| DMSO (Dimethyl sulfoxide) | 5% | Primary solubilizer (Stock solution) |

| PEG 300 or PEG 400 | 40% | Co-solvent / Stabilizer |

| Tween 80 | 5% | Surfactant to prevent precipitation |

| Saline (0.9% NaCl) | 50% | Aqueous bulk (Add last) |

Preparation Protocol:

-

Weigh SDZ 62-434 powder.

-

Dissolve completely in 100% DMSO (volume = 5% of final total). Vortex/sonicate until clear.

-

Add PEG 300 and Tween 80; vortex to mix.

-

Slowly add warm (37°C) Saline while vortexing.

-

Quality Check: Solution should be clear to slightly opalescent. If cloudy, sonicate. If precipitation persists, increase DMSO to 10% (adjusting Saline to 45%).

Part 3: In Vivo Experimental Protocol

Phase I: Maximum Tolerated Dose (MTD) Pilot

Rationale: Since specific historical in vivo toxicity data for SDZ 62-434 is limited compared to its analogs, a pilot study is mandatory to prevent ethical waste of tumor-bearing animals.

-

Subjects: Non-tumor bearing nude mice (n=2 per group).

-

Route: Intraperitoneal (IP).[5]

-

Schedule: Daily (QD) for 5 days.

| Group | Dose (mg/kg) | Justification |

| Low | 10 mg/kg | Based on potent PAF antagonists (e.g., WEB 2086). |

| Mid | 30 mg/kg | Standard starting point for imidazoisoquinolines. |

| High | 60 mg/kg | To assess toxicity ceiling; likely close to MTD. |

-

Stop Criteria: >15% body weight loss, rough coat, or lethargy.

Phase II: Xenograft Efficacy Study

Rationale: To evaluate tumor growth inhibition (TGI) in a validated model. The HT29 (colon) line is recommended as it showed high sensitivity to SDZ 62-434 in vitro (Brunton et al., 1993).

Step 1: Tumor Inoculation

-

Cell Line: HT29 (Human Colorectal Adenocarcinoma).

-

Preparation: Harvest cells at 70-80% confluence. Resuspend in 50% PBS / 50% Matrigel (Corning).

-

Inoculation: Inject

cells (100 µL volume) subcutaneously into the right flank of athymic nude mice (Foxn1^nu). -

Staging: Monitor growth until tumors reach 100–150 mm³ (approx. 10-14 days).

Step 2: Randomization & Treatment

Randomize mice (n=8-10 per group) to ensure equal average tumor volume across groups.

| Group | Treatment | Dose | Schedule | Route |

| 1 | Vehicle Control | N/A | QD x 21 days | IP |

| 2 | SDZ 62-434 (Low) | 20 mg/kg | QD x 21 days | IP |

| 3 | SDZ 62-434 (High) | 50 mg/kg | QD x 21 days | IP |

| 4 | Positive Control* | 5 mg/kg | Q7D x 3 doses | IP |

*Note: Cisplatin is a suitable positive control for HT29, though SDZ 62-434 does not show cross-resistance with it.

Step 3: Data Collection & Analysis

-

Tumor Measurement: Measure with digital calipers every 2-3 days.

-

Formula:

-

Endpoint: Day 21 or when control tumors reach 1500 mm³.

Workflow Diagram

The following flowchart details the decision-making process for the in vivo study.

Caption: Step-by-step workflow from compound formulation to final data analysis.

Part 4: Expected Outcomes & Troubleshooting

Efficacy Benchmarks

Based on in vitro IC50 values (HT29 IC50 ≈ 5-20 µM), complete regression is unlikely as a single agent.

-

Successful Outcome: >50% Tumor Growth Inhibition (TGI) compared to vehicle.

-

Failure Mode: <20% TGI suggests poor bioavailability or rapid metabolic clearance.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Precipitation in Syringe | Vehicle incompatibility or temp drop. | Keep solution warm (37°C); increase PEG300 concentration. |

| Severe Weight Loss (>20%) | Off-target toxicity (PAF systemic effect). | Reduce dose by 50%; switch to Q2D (every other day) dosing. |

| No Tumor Inhibition | Low exposure. | Collect plasma at 1h and 4h post-dose to verify PK; consider Intratumoral injection for proof-of-concept. |

References

-

Brunton, V. G., & Workman, P. (1993). In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434.[2][4] British Journal of Cancer, 67(5), 989–995.[2][4]

-

Danhauser-Riedl, S., et al. (1991). Some antagonists of platelet activating factor are cytotoxic for human malignant cell lines.[3] Cancer Research, 51(1), 43-48.[3]

-

Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102, 1555–1577.

Sources

- 1. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some antagonists of platelet activating factor are cytotoxic for human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. RTECS NUMBER-QI8925000-Chemical Toxicity Database [drugfuture.com]

Application Note: Sdz 62-434 in Colorectal Cancer Research

Targeting Growth Factor-Mediated DNA Synthesis and Overcoming Multidrug Resistance

Executive Summary & Mechanism of Action

Sdz 62-434 is a synthetic imidazoisoquinoline derivative originally characterized as a Platelet-Activating Factor (PAF) antagonist.[1][2] However, in the context of Colorectal Cancer (CRC) research, its utility extends beyond PAF receptor blockade. It acts as a potent inhibitor of growth factor-stimulated DNA synthesis, demonstrating significant antiproliferative activity in CRC cell lines, particularly those exhibiting resistance to conventional chemotherapeutics like doxorubicin.[2]

Core Mechanistic Insights

-

Primary Target: Blocks signal transduction downstream of growth factor receptors (PDGF, Bombesin), specifically arresting DNA synthesis (S-phase entry).

-

PAF Independence: Unlike other PAF antagonists (e.g., WEB 2086), the cytotoxicity of Sdz 62-434 is not reversed by PAF competition, indicating a distinct, off-target antiproliferative mechanism.[2]

-

MDR Evasion: Sdz 62-434 is a substrate for P-glycoprotein (P-gp) but exhibits minimal cross-resistance in multidrug-resistant (MDR) phenotypes, making it a valuable tool compound for studying refractory CRC models (e.g., HT29).

Pathway Visualization

The following diagram illustrates the divergence between Sdz 62-434's nominal PAF antagonism and its actual antiproliferative mechanism in CRC cells.

Caption: Sdz 62-434 inhibits growth factor-driven signal transduction leading to DNA synthesis arrest, a mechanism independent of its PAF receptor antagonism.[2]

Chemical Properties & Preparation

Critical Note: Sdz 62-434 is hydrophobic. Proper solubilization is essential to prevent precipitation in aqueous media, which causes false-negative cytotoxicity results.

| Property | Specification |

| Chemical Name | 5-[4-(piperidin-1-ylmethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

| Molecular Weight | ~416.39 g/mol (dihydrochloride salt) |

| Solubility | Insoluble in water; Soluble in DMSO (>10 mg/mL) and Ethanol |

| Storage (Powder) | -20°C, desiccated, protected from light |

| Storage (Stock) | -80°C in DMSO (avoid repeated freeze-thaw cycles) |

Reconstitution Protocol

-

Stock Solution (10 mM): Dissolve 4.16 mg of Sdz 62-434 in 1 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear.

-

Aliquot: Dispense into 50 µL aliquots in amber microtubes.

-

Working Solution: Dilute the stock 1:1000 in serum-free media immediately before use to achieve a 10 µM working concentration (0.1% DMSO final).

-

Control: Always prepare a "Vehicle Control" containing 0.1% DMSO in media.

-

Protocol A: In Vitro Cytotoxicity Profiling (CRC Cell Lines)

This protocol validates the sensitivity of CRC cell lines (specifically HT29) to Sdz 62-434.

Objective: Determine IC50 values to assess antiproliferative potency. Target Cells: HT29 (Sensitive), MCF-7 (Resistant Control).[2]

Step-by-Step Methodology

-

Seeding:

-

Harvest HT29 cells in log-phase growth.

-

Seed 2,000–5,000 cells/well in 96-well plates in 100 µL complete media (DMEM + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of Sdz 62-434 in complete media.

-

Concentration Range: 0.1 µM to 200 µM (8-point log scale).

-

Aspirate old media and add 100 µL of drug-containing media.

-

Replicates: Triplicate wells per concentration.

-

-

Incubation:

-

Incubate for continuous 72 hours (standard cytotoxicity window) or 24 hours (for rapid apoptosis induction).

-

-

Readout (MTT Assay):

-

Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours at 37°C until purple formazan crystals form.

-

Aspirate media carefully.

-

Solubilize crystals with 150 µL DMSO.

-

Measure absorbance at 570 nm (reference 630 nm).

-

-

Data Analysis:

-

Normalize absorbance to Vehicle Control (100% viability).

-

Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

-

Expected Results:

-

HT29 IC50: ~5–20 µM.[2]

-

Resistance Profile: Sdz 62-434 should retain potency even in sub-lines selected for cisplatin resistance.

Protocol B: DNA Synthesis Inhibition Assay

This assay confirms the specific mechanism of action (inhibition of S-phase entry) rather than general toxicity.

Rationale: Sdz 62-434 preferentially inhibits DNA synthesis over protein synthesis.[2]

Workflow Diagram

Caption: Experimental workflow to quantify Sdz 62-434 inhibition of growth factor-induced DNA synthesis.

Detailed Steps

-

Synchronization: Seed cells and incubate in low-serum media (0.5% FBS) for 24–48 hours to arrest cells in G0/G1 phase.

-

Stimulation: Replace media with fresh media containing:

-

Stimulant: PDGF (20 ng/mL) or Bombesin (10 nM).

-

Inhibitor: Sdz 62-434 (10 µM, 50 µM).

-

-

Incubation: Incubate for 20 hours.

-

Pulse: Add [methyl-3H]thymidine (0.5 µCi/well) for the final 4 hours of incubation.

-

Harvest:

-

Wash cells 2x with ice-cold PBS.

-

Precipitate macromolecules with 5% Trichloroacetic acid (TCA) for 20 mins at 4°C.

-

Solubilize precipitate in 0.1 M NaOH.

-

-

Quantification: Measure radioactivity via liquid scintillation counting.

Interpretation: A significant reduction in CPM (Counts Per Minute) in treated wells compared to Stimulant-only wells indicates blockage of the G1-S transition.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Drug concentration >100 µM or cold media. | Pre-warm media to 37°C before adding stock. Do not exceed 0.5% DMSO final concentration. |

| High Background Toxicity | DMSO toxicity. | Ensure Vehicle Control (0.1% DMSO) is used for normalization. |

| No IC50 Convergence | Cell line is resistant or drug degraded. | Verify cell line identity (HT29 vs. MCF7). Prepare fresh stock from powder. |

| Variable Results | Serum interference. | Sdz 62-434 is highly protein-bound. Perform assays in reduced serum (2-5%) if possible to increase effective potency. |

References

-

Brunton, V. G., et al. (1993).[1][3] "In vitro antitumour activity of the novel imidazoisoquinoline SDZ 62-434."[1][2][3] British Journal of Cancer, 67(5), 989–995.[1][2][3]